N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide
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Overview
Description
N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide typically involves the cyclization of ortho-phenylenediamine with benzaldehyde derivatives, followed by further functionalization. One common method involves the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent like sodium metabisulfite under mild conditions . This reaction forms the benzimidazole core, which is then linked to the benzamide group through a series of substitution reactions.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. This method significantly reduces reaction time and improves product purity . The use of environmentally benign solvents and catalysts is also a focus in industrial settings to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole core to its dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products
Scientific Research Applications
N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is crucial for its antimicrobial and anticancer effects, where it disrupts cellular processes in pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
N-(1-Phenylethyl)benzamide: Lacks the benzimidazole core but shares the benzamide group.
1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: A more complex derivative with additional functional groups.
Uniqueness
N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide is unique due to its combination of the benzimidazole core and benzamide group, providing a versatile scaffold for various applications. Its structure allows for multiple functionalizations, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C23H21N3O |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[[1-(1-phenylethyl)benzimidazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C23H21N3O/c1-17(18-10-4-2-5-11-18)26-21-15-9-8-14-20(21)25-22(26)16-24-23(27)19-12-6-3-7-13-19/h2-15,17H,16H2,1H3,(H,24,27) |
InChI Key |
JKBNDRLABVNCOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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